Gaviscon

Catalog No.
S623785
CAS No.
66220-44-8
M.F
CH4AlMgNaO7Si
M. Wt
230.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gaviscon

CAS Number

66220-44-8

Product Name

Gaviscon

Molecular Formula

CH4AlMgNaO7Si

Molecular Weight

230.4 g/mol

InChI

InChI=1S/CH2O3.Al.Mg.Na.3H2O.O.Si/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;3*1H2;;/q;+3;+2;+1;;;;-2;/p-4

InChI Key

LCWAOCHOPBSGMU-UHFFFAOYSA-J

SMILES

C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si]

Synonyms

alginate - aluminium hydroxide - magnesium trisilicate - sodium bicarbonate, alginate, aluminium hydroxide, magnesium trisilicate, sodium bicarbonate drug combination, Gastrocote, Gaviscon, Quigel

Canonical SMILES

C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si]

Description

The exact mass of the compound Gaviscon is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gaviscon is a widely used over-the-counter medication primarily designed to alleviate symptoms associated with gastroesophageal reflux disease (GERD), heartburn, and indigestion. It functions by creating a protective barrier that floats on top of the stomach contents, preventing stomach acid from escaping into the esophagus. The formulation typically contains active ingredients such as sodium alginate, sodium bicarbonate, and calcium carbonate, which work synergistically to neutralize excess stomach acid and form this protective gel-like raft .

Involved in Gaviscon's action are neutralization reactions between its active ingredients and gastric acid (hydrochloric acid). For instance:

  • Sodium Bicarbonate Reaction:
    HCl+NaHCO3NaCl+H2O+CO2\text{HCl}+\text{NaHCO}_3\rightarrow \text{NaCl}+\text{H}_2\text{O}+\text{CO}_2
  • Calcium Carbonate Reaction:
    HCl+CaCO3CaCl2+H2O+CO2\text{HCl}+\text{CaCO}_3\rightarrow \text{CaCl}_2+\text{H}_2\text{O}+\text{CO}_2

These reactions result in the formation of salt, water, and carbon dioxide gas, effectively reducing the acidity in the stomach .

Gaviscon's biological activity is characterized by its ability to form a viscous gel or "raft" when it interacts with gastric acid. This raft serves multiple functions:

  • Barrier Formation: The gel floats on top of the stomach contents, creating a physical barrier that prevents acid from refluxing into the esophagus.
  • pH Neutralization: By neutralizing gastric acid, Gaviscon alleviates discomfort associated with heartburn and indigestion.
  • Demulcent Effect: In cases of severe reflux, the raft may be refluxed back into the esophagus, providing a soothing effect on irritated mucosal surfaces .

The synthesis of Gaviscon involves combining its active ingredients in a controlled environment to ensure proper formulation. The typical process includes:

  • Preparation of Ingredients: Sodium alginate, sodium bicarbonate, and calcium carbonate are measured and prepared.
  • Mixing: The ingredients are mixed with water and other excipients to create a uniform suspension.
  • Quality Control: The final product undergoes testing to ensure it meets safety and efficacy standards before packaging.

This method ensures that the active components are evenly distributed throughout the formulation, maximizing its therapeutic effects .

Gaviscon is primarily used for:

  • Treatment of Heartburn: It is effective in managing symptoms of heartburn by preventing acid reflux.
  • Indigestion Relief: It alleviates discomfort caused by excess stomach acid.
  • Management of GERD: Gaviscon can be used as part of a broader treatment strategy for individuals diagnosed with GERD .

It is available in various forms, including liquid suspensions, chewable tablets, and powders for infants.

Gaviscon may interact with certain medications due to its ability to alter gastric pH. Notable interactions include:

  • Antibiotics: Medications such as tetracyclines and fluoroquinolones may have reduced absorption when taken simultaneously with Gaviscon.
  • Iron Supplements: The efficacy of iron salts can be diminished if taken concurrently with Gaviscon.
  • Thyroid Hormones: Gaviscon can affect the absorption of thyroid medications .

To avoid potential interactions, it is recommended to space doses of Gaviscon and other medications by at least two hours.

Several compounds share similar applications or mechanisms with Gaviscon. Here is a comparison highlighting their uniqueness:

CompoundActive IngredientsMechanismUnique Aspects
MylantaAluminum hydroxide, magnesium hydroxideNeutralizes stomach acidContains aluminum which may cause constipation
RennieCalcium carbonate, magnesium carbonateNeutralizes stomach acidContains magnesium which can have a laxative effect
TumsCalcium carbonateNeutralizes stomach acidChewable tablets that also provide calcium supplementation
Pepto-BismolBismuth subsalicylateCoats stomach lining; reduces inflammationProvides additional anti-inflammatory effects

Gaviscon's unique feature lies in its ability to form a gel-like raft that not only neutralizes acid but also provides a physical barrier against reflux, which is not present in many traditional antacids .

Primary Active Ingredients

Gaviscon formulations are characterized by three primary active ingredients that work synergistically to provide therapeutic efficacy [1] [2] [3]. These compounds include sodium alginate, sodium bicarbonate, and calcium carbonate, each contributing distinct chemical and physical properties to the overall formulation [1] [35] [36].

Sodium Alginate (Alginic Acid Sodium Salt)

Sodium alginate represents the most critical component of Gaviscon formulations, functioning as the primary raft-forming agent [1] [5] [18]. This compound is the sodium salt of alginic acid, a naturally occurring polysaccharide extracted from brown algae of the Laminariaceae family [5] [8]. The molecular formula of sodium alginate is expressed as (C6H7NaO6)n, indicating its polymeric nature [19] [20] [34].

The structural composition of sodium alginate consists of a linear copolymer comprising homopolymeric blocks of 1-4 linked sodium beta-D-mannuronate and sodium alpha-L-guluronate residues [18] [8]. These uronic acid residues are covalently linked together in different sequences or blocks, creating three distinct structural arrangements: consecutive guluronate residues (G-blocks), consecutive mannuronate residues (M-blocks), and alternating mannuronate and guluronate residues (MG-blocks) [8] [23].

The molecular weight of sodium alginate varies significantly depending on the source and processing methods, with structural units ranging from 198.11 to 222 daltons and macromolecular weights typically spanning 10,000 to 600,000 daltons [20] [21]. The compound presents as a cream-colored powder that is freely soluble in both hot and cold water, forming viscous colloidal solutions [5] [20]. When dissolved, sodium alginate exhibits unique rheological properties, maintaining stability across a wide range of pH values and temperatures [5].

In Gaviscon liquid formulations, sodium alginate concentrations reach 500 milligrams per 10 milliliter dose, while tablet formulations contain 250 milligrams per individual tablet [1] [3] [35]. The alginate component undergoes a critical chemical transformation when exposed to gastric acid, where the carboxylate groups of the alginate chains become protonated, leading to gel formation and raft development [25].

Sodium Bicarbonate (Sodium Hydrogencarbonate)

Sodium bicarbonate, systematically known as sodium hydrogencarbonate, serves as a crucial alkalizing agent within Gaviscon formulations [1] [27] [30]. The compound possesses the molecular formula NaHCO3 and exhibits a molecular weight of 84.007 grams per mole [26] [31] [34]. The molecular structure consists of a sodium cation (Na+) and a bicarbonate anion (HCO3-), arranged in a monoclinic crystal lattice system [27] [28].

Sodium bicarbonate appears as a white, crystalline solid at room temperature, characterized by an odorless nature and a slightly salty, alkaline taste [27] [30]. The compound demonstrates excellent water solubility, readily dissolving to form slightly alkaline solutions with pH values exceeding 7 [30] [31]. In aqueous environments, sodium bicarbonate partially dissociates into sodium ions and bicarbonate ions, contributing to its buffering capacity [31].

The chemical behavior of sodium bicarbonate in Gaviscon formulations is particularly significant due to its amphoteric nature, allowing it to function both as an acid and a base depending on the surrounding chemical environment [34]. When exposed to gastric hydrochloric acid, sodium bicarbonate undergoes a neutralization reaction producing sodium chloride, water, and carbon dioxide gas [6] [34]. This carbon dioxide generation is essential for the formation of the protective alginate raft, as the gas bubbles become entrapped within the alginate matrix, providing buoyancy [2].

Gaviscon liquid formulations contain varying concentrations of sodium bicarbonate, with the Double Action Liquid containing 213 milligrams per 10 milliliter dose and the Peppermint Liquid Relief containing 267 milligrams per equivalent volume [1] [3]. Tablet formulations typically contain between 106.5 and 133.5 milligrams of sodium bicarbonate per individual tablet [35] [38] [39].

Calcium Carbonate

Calcium carbonate constitutes the third primary active ingredient in most Gaviscon formulations, contributing essential structural and chemical properties [1] [3] [7]. The compound exhibits the molecular formula CaCO3 and possesses a molecular weight of 100.0869 grams per mole [7] [24]. Calcium carbonate crystallizes in multiple polymorphic forms, including calcite, aragonite, and vaterite, with calcite being the most thermodynamically stable form under standard conditions [24].

The physical characteristics of calcium carbonate include a white to slightly beige crystalline appearance, complete lack of odor, and exceptional chemical stability [7] [24]. The compound demonstrates a high density of 2.93 grams per milliliter at 25 degrees Celsius and exhibits a melting point of 825 degrees Celsius [24]. Unlike the other primary components, calcium carbonate is essentially insoluble in pure water but readily dissolves in acidic solutions, making it particularly suitable for gastric environments [7] [24].

The chemical reactivity of calcium carbonate in Gaviscon formulations is characterized by its interaction with gastric acid, producing calcium chloride, water, and carbon dioxide gas according to the stoichiometric equation: CaCO3 + 2HCl → CaCl2 + H2O + CO2 [7]. This acid-neutralizing capacity contributes to the overall antacid effect of the formulation while simultaneously generating carbon dioxide that becomes incorporated into the alginate raft structure [2].

Calcium carbonate concentrations in Gaviscon formulations vary significantly between different products and formulation types [1] [3] [35]. Liquid formulations contain between 160 and 325 milligrams per 10 milliliter dose, while tablet formulations range from 80 to 187.5 milligrams per individual tablet [1] [3] [35] [38]. The presence of calcium ions released during acid neutralization also contributes to the cross-linking of alginate chains, enhancing the mechanical strength and integrity of the formed raft [2].

Secondary Components

Aluminum Hydroxide and Magnesium Carbonate (in Liquid Formulations)

Certain Gaviscon liquid formulations, particularly those marketed in the United States, incorporate aluminum hydroxide and magnesium carbonate as secondary active components [4] [9] [16]. These compounds function primarily as additional antacid agents, complementing the acid-neutralizing effects of the primary ingredients [9] [10].

Aluminum hydroxide, with the chemical formula Al(OH)3, serves as a potent antacid capable of neutralizing gastric acid through the formation of aluminum chloride and water [9] [10]. The compound exhibits excellent acid-neutralizing capacity and contributes to the overall buffering system within the formulation [10]. In United States Gaviscon liquid formulations, aluminum hydroxide is present at concentrations of 95 milligrams per 15 milliliter dose [4] [16].

Magnesium carbonate, represented by the molecular formula MgCO3, functions as a rapid-acting antacid that quickly neutralizes stomach acid [9] [10]. The compound readily reacts with hydrochloric acid to produce magnesium chloride, water, and carbon dioxide [12]. United States formulations contain magnesium carbonate at concentrations of 358 milligrams per 15 milliliter dose [4] [16].

The combination of aluminum hydroxide and magnesium carbonate creates a balanced antacid system, where the aluminum component provides sustained acid neutralization while the magnesium component offers rapid onset of action [10] [12]. However, these components are notably absent from European and other international Gaviscon formulations, which rely exclusively on the sodium alginate, sodium bicarbonate, and calcium carbonate combination [1] [3] [22].

Stabilizers and Excipients (e.g., Xanthan Gum, Sorbitol)

Gaviscon formulations incorporate various stabilizers and excipients to ensure product stability, palatability, and optimal performance characteristics [1] [4] [14]. These components, while not therapeutically active, play crucial roles in maintaining the physical and chemical integrity of the formulation [14] [15].

Xanthan gum represents one of the primary stabilizing agents employed in Gaviscon liquid formulations [4] [14] [17]. This polysaccharide, produced through microbial fermentation by Xanthomonas campestris bacteria, exhibits exceptional thickening and stabilizing properties [14] [17]. Xanthan gum demonstrates remarkable stability across wide pH ranges and temperature variations, making it ideal for pharmaceutical applications [14] [17]. The compound functions as a suspending agent, preventing settlement of solid particles and maintaining uniform distribution of active ingredients throughout the liquid matrix [14].

Sorbitol serves as both a sweetening agent and a stabilizing excipient in various Gaviscon formulations [4] [15]. This sugar alcohol, with the molecular formula C6H14O6, provides palatability while contributing to the overall stability of the liquid formulation [15]. Sorbitol exhibits excellent compatibility with other pharmaceutical ingredients and demonstrates minimal interaction with active components [15]. However, research indicates that sorbitol presence may influence the bioavailability of certain medications, though this effect varies depending on the specific drug classification and formulation characteristics [15].

Carbomer, a synthetic polymer derived from acrylic acid, functions as a thickening and gelling agent in liquid Gaviscon formulations [1] [33]. This polyacrylic acid salt readily swells in aqueous environments, creating viscous gels that enhance the stability and consistency of the liquid preparation [33]. Carbomer exhibits excellent compatibility with electrolytes and maintains its thickening properties across various pH conditions [33].

Additional excipients found in Gaviscon formulations include sodium hydroxide, which serves as a pH adjusting agent to maintain optimal alkalinity for alginate solubility [1]. Preservatives such as methyl parahydroxybenzoate and propyl parahydroxybenzoate are incorporated to prevent microbial contamination and extend shelf life [3]. Flavoring agents, including peppermint and aniseed extracts, improve palatability and patient acceptance [1] [3].

Comparative Analysis of Formulations (Liquid vs. Tablet)

The chemical composition and constituent profiles of Gaviscon formulations exhibit significant variations between liquid and tablet preparations, reflecting the distinct manufacturing requirements and performance characteristics of each dosage form [1] [35] [37].

Table 1: Active Ingredients in Gaviscon Liquid Formulations (per 10ml)
FormulationSodium Alginate (mg)Sodium Bicarbonate (mg)Calcium Carbonate (mg)Aluminum Hydroxide (mg)Magnesium Carbonate (mg)
Gaviscon Double Action Liquid500213325Not presentNot present
Gaviscon Peppermint Liquid Relief500267160Not presentNot present
US Gaviscon LiquidNot specifiedNot specifiedNot specified95358
Table 2: Active Ingredients in Gaviscon Tablet Formulations (per tablet)
FormulationSodium Alginate/Alginic Acid (mg)Sodium Bicarbonate (mg)Calcium Carbonate (mg)Aluminum Hydroxide (mg)Magnesium Carbonate (mg)
Gaviscon Peppermint Tablets250133.580Not presentNot present
Gaviscon Double Action Tablets250106.5187.5Not presentNot present
US Gaviscon TabletsAlginic acid (amount unspecified)Present (amount unspecified)Not present160105

Liquid formulations demonstrate consistently higher concentrations of sodium alginate compared to tablet preparations, with liquid forms containing 500 milligrams per 10 milliliter dose versus 250 milligrams per tablet [1] [3] [35]. This concentration difference reflects the enhanced solubility and dispersion characteristics required for immediate raft formation in liquid preparations [1] [22].

The sodium bicarbonate content varies considerably between formulation types and geographic markets [1] [3] [35]. European liquid formulations contain between 213 and 267 milligrams of sodium bicarbonate per 10 milliliter dose, while tablet formulations contain lower concentrations ranging from 106.5 to 133.5 milligrams per tablet [1] [3] [35]. This variation in bicarbonate content directly influences the carbon dioxide generation capacity and subsequent raft buoyancy characteristics [25].

Calcium carbonate concentrations exhibit inverse relationships between liquid and tablet formulations in certain product lines [1] [3] [35]. The Gaviscon Double Action Liquid contains 325 milligrams of calcium carbonate per dose, while the corresponding tablet formulation contains 187.5 milligrams per tablet [1] [38]. Conversely, the Peppermint Liquid Relief contains only 160 milligrams of calcium carbonate per dose, while the Peppermint Tablets contain 80 milligrams per tablet [3] [35].

Table 3: Chemical Properties of Primary Active Ingredients
CompoundMolecular FormulaMolecular Weight (g/mol)Physical AppearanceWater SolubilitypH Behavior
Sodium Alginate(C6H7NaO6)n198.11-222 (structural unit)Cream colored powderFreely solubleForms viscous solution
Sodium BicarbonateNaHCO384.007White crystalline solidSolubleSlightly alkaline (pH > 7)
Calcium CarbonateCaCO3100.0869White crystalline solidInsolubleAlkaline in solution

The excipient profiles differ substantially between liquid and tablet formulations due to the distinct manufacturing and stability requirements of each dosage form [1] [4] [35]. Liquid preparations incorporate hydrocolloid stabilizers such as xanthan gum and carbomer to maintain suspension integrity and prevent phase separation [4] [14]. Tablet formulations instead utilize compaction aids, binding agents, and disintegration promoters to ensure appropriate mechanical strength and dissolution characteristics [35] [37].

Regional formulation differences represent another significant aspect of the comparative analysis [4] [22] [37]. United States market formulations incorporate aluminum hydroxide and magnesium carbonate as primary antacid components, while European formulations rely exclusively on the sodium alginate, sodium bicarbonate, and calcium carbonate combination [4] [22]. This geographical variation reflects different regulatory requirements and therapeutic philosophies between markets [22].

Table 4: Secondary Components and Excipients in Gaviscon Formulations
ComponentFunctionFormulation TypeChemical Nature
CarbomerThickening agentLiquidPolyacrylic acid polymer
Xanthan GumStabilizer/ThickenerLiquidPolysaccharide from fermentation
SorbitolSweetener/StabilizerLiquidSugar alcohol
Sodium HydroxidepH adjusterLiquidInorganic base
AspartameArtificial sweetenerTabletsArtificial sweetener

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-20-2023

Explore Compound Types